molecular formula C8H4Cl2F3NO2 B7726209 2,6-Dichloro-4-(trifluoromethoxy)benzamide

2,6-Dichloro-4-(trifluoromethoxy)benzamide

Cat. No.: B7726209
M. Wt: 274.02 g/mol
InChI Key: NZGPGNGMYOJGAO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H4Cl2F3NO2. It is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a benzamide moiety. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzamide typically involves the reaction of 2,6-dichloroaniline with trifluoromethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the benzamide bond. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-(trifluoromethoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoromethoxy groups enhances its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO2/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGPGNGMYOJGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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